N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-17(16)30-21(20)23(27)24-15-11-12-18(28-3)19(13-15)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGWKMGCVXEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and benzofuran-2-carboxylic acid. The synthesis may involve:
Amidation Reaction: The carboxylic acid group of benzofuran-2-carboxylic acid reacts with an amine derivative to form the amide bond.
Substitution Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with benzofuran structures are often investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects. Research into this compound could reveal similar properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
- Rip-B (Benzamide Analog) : While lacking the benzofuran core, Rip-B shares the 3,4-dimethoxyphenethyl group. Its simpler structure and high yield (80%) highlight synthetic accessibility but suggest divergent pharmacological targets compared to benzofuran derivatives .
- Tacrine-Benzofuran Hybrids : These hybrids integrate a tacrine moiety (acetylcholinesterase inhibitor) with benzofuran, aiming for multi-target Alzheimer’s therapy. Lower yields (67–79%) reflect synthetic complexity, but the dual pharmacophore strategy is promising .
- The absence of dimethoxy groups in the naphthamido analog () reduces electron-donating effects, altering receptor interactions .
- Steric and Electronic Effects : The target compound’s 2-ethylbutanamido group offers intermediate steric bulk compared to phenyl or naphthyl substituents, possibly optimizing binding pocket compatibility.
Research Findings and Hypotheses
- Tacrine-Benzofuran Hybrids : Demonstrated dual inhibition of acetylcholinesterase and amyloid-beta aggregation, supporting multi-target design . The target compound’s dimethoxyphenyl group may similarly enhance receptor affinity, though its lack of tacrine limits direct comparison.
- Crystal Structure Insights : –4 highlights the role of 3,4-dimethoxyphenyl in stabilizing molecular conformations via hydrogen bonding and π-π interactions, a feature likely shared by the target compound .
- Pharmacokinetic Predictions : The ethylbutanamido chain in the target compound may confer better metabolic stability than bulkier analogs (e.g., naphthyl), balancing lipophilicity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
